molecular formula C14H14ClN B1431805 3-(naphthalen-1-yl)-2,5-dihydro-1H-pyrrole hydrochloride CAS No. 476159-84-9

3-(naphthalen-1-yl)-2,5-dihydro-1H-pyrrole hydrochloride

Cat. No.: B1431805
CAS No.: 476159-84-9
M. Wt: 231.72 g/mol
InChI Key: UPOBZPHGKLVRSK-UHFFFAOYSA-N
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Description

3-(Naphthalen-1-yl)-2,5-dihydro-1H-pyrrole hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It features a pyrrole ring substituted with a naphthalene group, making it an interesting subject for various chemical and biological studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(naphthalen-1-yl)-2,5-dihydro-1H-pyrrole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of naphthalene derivatives with pyrrole precursors in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as recrystallization or chromatography is essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(Naphthalen-1-yl)-2,5-dihydro-1H-pyrrole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthalene derivatives and hydrogenated pyrrole compounds, which can be further utilized in different chemical applications .

Scientific Research Applications

3-(Naphthalen-1-yl)-2,5-dihydro-1H-pyrrole hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(naphthalen-1-yl)-2,5-dihydro-1H-pyrrole hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved often include signal transduction mechanisms that lead to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Naphthalen-1-yl)-2,5-dihydro-1H-pyrrole hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-naphthalen-1-yl-2,5-dihydro-1H-pyrrole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N.ClH/c1-2-6-13-11(4-1)5-3-7-14(13)12-8-9-15-10-12;/h1-8,15H,9-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOBZPHGKLVRSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(CN1)C2=CC=CC3=CC=CC=C32.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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